Regulatory‑Ready Identity Confirmation Outperforms Uncertified Impurity References
Boc‑Saxagliptin is supplied with a complete characterization package—including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data—that is compliant with regulatory guidelines (USP/EP traceability) [1]. In contrast, generic impurity standards often lack this level of documentation, providing only limited purity data (>95% by HPLC) without orthogonal structural confirmation . This regulatory‑ready documentation directly enables ANDA submissions and method validation (AMV), reducing the time and cost associated with in‑house characterization.
| Evidence Dimension | Characterization comprehensiveness for regulatory use |
|---|---|
| Target Compound Data | Full characterization: ¹H NMR, ¹³C NMR, IR, Mass, HPLC purity (compliant with USP/EP traceability) |
| Comparator Or Baseline | Generic saxagliptin impurity standards: typically only HPLC purity >95%, no orthogonal structural data provided |
| Quantified Difference | At least 4 additional orthogonal analytical techniques provided for Boc‑Saxagliptin vs. generic alternative |
| Conditions | Vendor technical datasheets; regulatory guidance for ANDA reference standards |
Why This Matters
Regulatory submissions require full structural characterization; Boc‑Saxagliptin eliminates the need for costly in‑house characterization and reduces the risk of ANDA rejection.
- [1] ChemWhat, Boc‑Saxagliptin CAS#: 709031‑43‑6, https://www.chemwhat.com/boc-saxagliptin-cas-709031-43-6/ (accessed 2026‑05‑06). View Source
